molecular formula C12H11NOS B6366828 3-Hydroxy-5-(2-methylthiophenyl)pyridine, 95% CAS No. 1261998-83-7

3-Hydroxy-5-(2-methylthiophenyl)pyridine, 95%

Cat. No. B6366828
CAS RN: 1261998-83-7
M. Wt: 217.29 g/mol
InChI Key: PPNIYWZXESSLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(2-methylthiophenyl)pyridine, commonly referred to as 3-HMP, is an organic compound with a number of interesting properties. It is a heterocyclic aromatic compound, containing both carbon and nitrogen atoms, and is used in a variety of scientific applications.

Mechanism of Action

The mechanism of action of 3-HMP is not yet fully understood. It is believed that 3-HMP binds to the active site of acetylcholinesterase and inhibits its activity, leading to an accumulation of acetylcholine in the synapse. This in turn leads to an increase in the excitability of the neuron and can cause a variety of effects, depending on the type of neuron and its location in the brain.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-HMP are not yet known. However, it is believed to have an effect on the nervous system, as it has been used to inhibit the enzyme acetylcholinesterase. It is also believed to have an effect on inflammation, as it has been used in the synthesis of the anti-inflammatory drug diclofenac. Additionally, it may have an effect on cell imaging, as it has been used as a fluorescent dye for imaging proteins in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-HMP in laboratory experiments include its ease of synthesis, its low cost, and its ability to be used as an inhibitor of acetylcholinesterase. Additionally, it can be used as a fluorescent dye for imaging proteins in cells.
The main limitation of using 3-HMP in laboratory experiments is its lack of specificity. While it is effective as an inhibitor of acetylcholinesterase, it is not specific to any particular type of neuron or any particular location in the brain. Additionally, its effects on inflammation and cell imaging are not yet fully understood.

Future Directions

There are a number of potential future directions for 3-HMP research. These include further research into its mechanism of action and its effects on inflammation and cell imaging. Additionally, further research could be conducted into its use as an inhibitor of other enzymes, as well as its potential use as a therapeutic agent. Finally, research could be conducted into its potential use as a diagnostic tool, as it has the potential to be used as a fluorescent dye for imaging proteins in cells.

Synthesis Methods

3-HMP can be synthesized by a variety of methods. The most common method is the condensation of 2-methylthiophenol and acetone in the presence of acetic acid and a base catalyst. The reaction is typically carried out at room temperature and takes approximately one hour to complete. Other methods of synthesis include the reaction of 2-methylthiophenol with ethyl acetate in the presence of sulfuric acid, or the reaction of 2-methylthiophenol with acetic anhydride in the presence of a base catalyst.

Scientific Research Applications

3-HMP has a number of potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used in the synthesis of various pharmaceuticals, including the anti-inflammatory drug diclofenac. Additionally, 3-HMP has been used as a fluorescent dye for imaging proteins in cells.

properties

IUPAC Name

5-(2-methylsulfanylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-11(12)9-6-10(14)8-13-7-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNIYWZXESSLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(2-methylthiophenyl)pyridine

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